
Diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a seven-membered nitrogen-containing ring . The “1,3-dioxoisoindol-2-yl” part suggests the presence of an isoindoline ring with two carbonyl (C=O) groups at the 1 and 3 positions .
Synthesis Analysis
While specific synthesis methods for your compound were not found, a related compound, N-(1,3-Dioxoisoindol-2-yl)aminothiocarbohydrazide, has been synthesized from phthalic anhydride and thiocarbohydrazide . This might suggest a possible synthetic route for your compound.
Molecular Structure Analysis
The molecular structure of a similar compound, 2-{2-[2-(1,3-Dioxoisoindol-2-yl)eth-oxy]eth-yl}isoindole-1,3-dione, has been analyzed . The phthalimide fragments in this compound are almost planar, and the molecular and crystal structures are stabilized by weak intermolecular interactions .
Physical And Chemical Properties Analysis
A compound with a similar structure, 3-(1,3-dioxoisoindol-2-yl)benzoic acid, has a molecular weight of 267.236 Da . Another related compound, Dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate, has a linear formula of C19H22N2O6 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane was studied, leading to a mixture of 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivatives, showcasing the compound's potential in synthetic organic chemistry for creating sulfur-containing heterocycles (Holzer, Schmid, & Slatin, 1994).
Potential Radioprotective and Anticancer Agents
- Novel sulfur heterocyclic compounds, including derivatives of thiophene dicarboxylic acid, were synthesized and tested for their radioprotective and anticancer activities. Some compounds showed significant activities against EAC cells, indicating the potential medicinal chemistry applications of related compounds (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).
Electrochromic Properties
- A study on the copolymerization of a new compound with 3,4-ethylenedioxythiophene (EDOT) revealed multicolor electrochromic properties, suggesting the use of similar structures in the development of electrochromic devices or displays (Pamuk Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).
Coordination Chemistry and Stability Constants
- The study of stability constants of complexes with metals such as Cr(II) and Sr(II) involving similar ligands demonstrated the relevance of such compounds in coordination chemistry, potentially useful for understanding the reactivity pattern of metal ions (Tekade, Bajaj, Tale, Authankar, & Sadmake, 2018).
Antimicrobial Activities
- Synthesized derivatives of diethyl 4-(2-chloroquinolin-3-yl)-2,6-dimethylpyridine-3,5-dicarboxylates exhibited potent antimicrobial activities, indicating the potential of structurally related compounds in developing new antimicrobial agents (Kumar, Khanna, Kumar, Kumar, & Kamboj, 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(1,3-dioxoisoindolin-2-yl)propanal , have been studied, but their specific targets are still under investigation.
Mode of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential interaction with various biological targets.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been found to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-4-25-18(23)13-10(3)14(19(24)26-5-2)27-17(13)20-15(21)11-8-6-7-9-12(11)16(20)22/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCJMUPDPHFYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(1,3-dioxoisoindol-2-yl)-3-methylthiophene-2,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

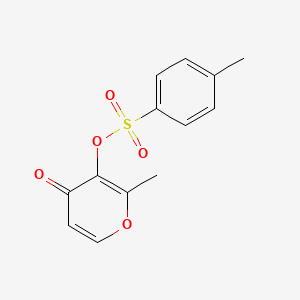
![1-(4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2797913.png)
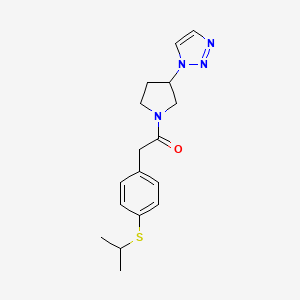
![2-[4-(2-Nitrophenyl)sulfonylpiperazin-2-yl]ethanol](/img/structure/B2797916.png)
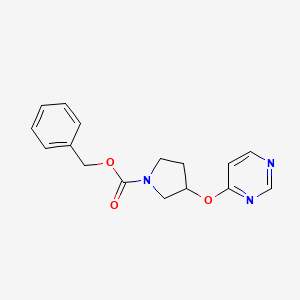

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)
![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)
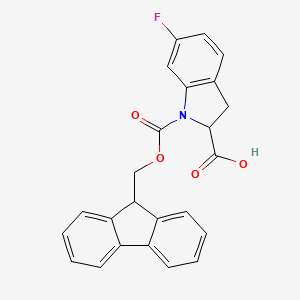

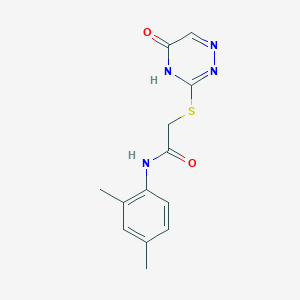
![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)
![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)